Tribromuro de fósforo

Descripción general

Descripción

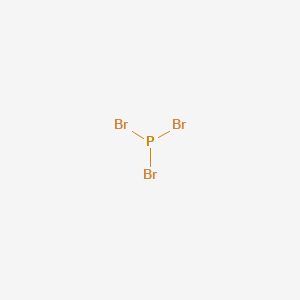

Phosphorus tribromide (PBr3) is a colorless, fuming, and toxic liquid compound with a pungent odor. It is used as an intermediate in organic synthesis and an important reagent in organic chemistry. It is also used in the production of brominated organic compounds. Phosphorus tribromide is an important reagent in organic synthesis and is used in the production of brominated organic compounds. It is also used in the synthesis of other phosphorus compounds, such as phosphonates and phosphonium salts.

Aplicaciones Científicas De Investigación

Conversión de alcoholes a bromuros de alquilo

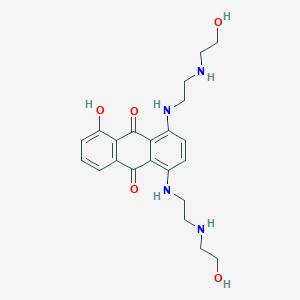

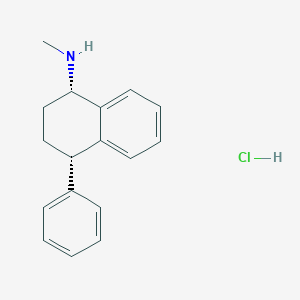

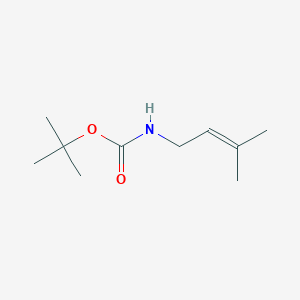

El tribromuro de fósforo se utiliza ampliamente en la síntesis orgánica para convertir alcoholes en bromuros de alquilo, un proceso que es esencial para diversas reacciones químicas posteriores. La reacción implica reemplazar el grupo hidroxilo (OH) con un átomo de bromo (Br), lo que se ve facilitado por PBr3 debido a su reactividad .

Halogenación de Hell-Volhard-Zelinsky

En la halogenación de Hell-Volhard-Zelinsky, se utiliza PBr3 para la α-bromación de ácidos carboxílicos. Esta reacción es particularmente útil para la síntesis de bromuros de acilo, que son intermediarios fundamentales en la síntesis orgánica para transformaciones químicas adicionales .

Síntesis de ésteres de fósforo

PBr3 reacciona con alcoholes para formar ésteres de fósforo, que son intermediarios valiosos en la preparación de diversos compuestos orgánicos. La formación de estos ésteres es un paso clave en la producción de un buen grupo saliente para reacciones de sustitución nucleofílica posteriores .

Catalizador en reacciones químicas

El this compound puede actuar como catalizador en ciertas reacciones químicas, aumentando la velocidad de reacción sin consumirse en el proceso. Sus propiedades catalíticas se explotan en varias vías de síntesis para mejorar la eficiencia y el rendimiento .

Preparación de compuestos de diazaphosphinane y thiazaphosphinine

PBr3 se utiliza en la síntesis de compuestos heterocíclicos como diazaphosphinane y thiazaphosphinine, que tienen un anillo de cromona. Estos compuestos tienen aplicaciones potenciales en la química medicinal y la ciencia de los materiales .

Análisis químico

En el campo del análisis químico, PBr3 se utiliza por su reactividad con otras sustancias, que se puede utilizar para deducir la estructura y composición de compuestos desconocidos. Su papel en la química analítica es crucial para identificar y cuantificar sustancias .

Mecanismo De Acción

Target of Action

Phosphorus tribromide (PBr3) is a colorless liquid that primarily targets alcohols and carboxylic acids in organic synthesis . It is used to convert primary and secondary alcohols to alkyl bromides and carboxylic acids to acyl bromides .

Mode of Action

The mode of action of PBr3 involves the electrophilic phosphorus first activating the alcohol oxygen to form a good leaving group, followed by an S N 2 substitution at the alcohol carbon . This S N 2 substitution step ensures that the reaction works well for primary and secondary alcohols but fails for tertiary alcohols .

Biochemical Pathways

PBr3 is involved in the Hell-Volhard-Zelinsky halogenation for the α-bromination of carboxylic acids to form the corresponding acyl bromide . It serves as intermediates in this process . The mechanism involves PBr3 catalyzed conversion of acid to acid bromide and hydrogen bromide .

Pharmacokinetics

It’s important to note that pbr3 rapidly hydrolyses in water , which could impact its stability and reactivity in aqueous environments.

Result of Action

The result of PBr3’s action is the conversion of primary or secondary alcohols to alkyl bromides and carboxylic acids to acyl bromides . This conversion is useful in organic synthesis and has applications in the production of pharmaceuticals such as alprazolam, methohexital, and fenoprofen .

Action Environment

The action of PBr3 is influenced by environmental factors. For instance, it fumes in moist air due to hydrolysis . The reaction of PBr3 with alcohols or carboxylic acids is highly exothermic , and thus, it is often conducted in the presence of a diluent such as PBr3 itself . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Direcciones Futuras

Phosphorus tribromide is primarily used in the conversion of primary or secondary alcohols to alkyl bromides . It acts as a catalyst for carboxylic acid-bromination and serves as intermediates in the Hell-Volhard-Zelinsky halogenation process . It is commercially used in the production of pharmaceuticals such as alprazolam, methohexital, and fenoprofen . It is also a powerful fire suppression agent sold under the brand name PhostrEx .

Análisis Bioquímico

Biochemical Properties

Phosphorus tribromide has both properties of a Lewis base and a Lewis acid . Due to the presence of lone pair electrons over phosphorus atoms, it acts as a Lewis base . Due to the presence of a vacant orbital of phosphorus atoms, it acts as a Lewis acid . It reacts with a number of organic compounds containing the -OH group and is replaced by a Br atom .

Cellular Effects

Currently, there is limited information available on the specific effects of Phosphorus tribromide on various types of cells and cellular processes. It is known that Phosphorus tribromide is a corrosive substance that can cause severe skin and eye irritation, possibly leading to eye damage . Inhalation can irritate the nose, throat, and lungs, causing symptoms such as coughing, wheezing, and shortness of breath .

Molecular Mechanism

Phosphorus tribromide, like PCl3 and PF3, has both properties of a Lewis base and a Lewis acid . For example, with a Lewis acid such as boron tribromide, it forms stable 1:1 adducts . At the same time, Phosphorus tribromide can react as an electrophile or Lewis acid in many of its reactions, for example with amines . An important reaction of Phosphorus tribromide is with alcohols, where it replaces an OH group with a bromine atom to produce an alkyl bromide .

Temporal Effects in Laboratory Settings

Phosphorus tribromide is known to fume in moist air due to hydrolysis

Metabolic Pathways

Phosphorus tribromide is involved in the conversion of alcohols to alkyl bromides

Propiedades

IUPAC Name |

tribromophosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br3P/c1-4(2)3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNPIHIZVLFAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PBr3, Br3P | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus tribromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorus_tribromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064869 | |

| Record name | Phosphorus tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorus tribromide appears as a colorless fuming liquid with a pungent odor. Corrosive to metals and tissue. Boiling point 347 °F (175 °C). Freezing point -40 °F (-40 °C)., Colorless to yellow liquid with a very penetrating odor; [HSDB] | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus tribromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

343 °F at 760 mmHg (USCG, 1999), 173.2 °C | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Reacts with water, ethanol; soluble in acetone, carbon disulfide, Soluble in acetone, alcohol, carbon disulfide, hydrogen sulfide, water (decomposes) | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.862 at 86 °F (USCG, 1999) - Denser than water; will sink, 2.852 at 15 °C | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10 mm Hg at 47.8 °C | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fuming colorless liquid, PALE YELLOW LIQUID | |

CAS RN |

7789-60-8 | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus tribromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus tribromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous tribromide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorus tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorus tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58R3866PUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-42.9 °F (USCG, 1999), -41.5 °C | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: What is the molecular formula, weight, and structure of phosphorus tribromide?

A1: Phosphorus tribromide has the molecular formula PBr3, a molecular weight of 270.67 g/mol, and a pyramidal molecular structure. []

Q2: How does phosphorus tribromide react with alcohols?

A2: Phosphorus tribromide is a potent brominating agent commonly employed to convert alcohols to alkyl bromides. [] This reaction proceeds via an SN2 mechanism, where the alcohol oxygen attacks the phosphorus atom, displacing a bromide ion and forming an intermediate. Subsequently, the bromide ion attacks the carbon atom, leading to the formation of the alkyl bromide.

Q3: Can you describe the reaction of phosphorus tribromide with hydrogen, oxygen, and hydroxyl radicals?

A3: Studies using electron paramagnetic resonance (EPR) and mass spectrometry reveal distinct reaction mechanisms: []

Q4: Does phosphorus tribromide react with water?

A4: Yes, phosphorus tribromide reacts violently with water, hydrolyzing to produce phosphonic acid (H3PO3) and hydrogen bromide gas (HBr). [] This reaction is highly exothermic.

Q5: How does phosphorus tribromide react with N-silylpyrroles?

A5: Phosphorus tribromide selectively phosphorylates N-trimethylsilyl- and N-dimethyl-tert-butylsilylpyrroles at the 3-position of the pyrrole ring when the reaction is carried out in pyridine. This reaction provides a route to synthesize N-unsubstituted 3-phosphorylated pyrroles. []

Q6: What are the main applications of phosphorus tribromide?

A6: Phosphorus tribromide finds applications in various fields:

- Organic Synthesis: It serves as a versatile reagent for bromination reactions, particularly in converting alcohols to alkyl bromides. [] This transformation is crucial in synthesizing numerous organic compounds, including pharmaceuticals, polymers, and agrochemicals.

- Semiconductor Industry: Phosphorus tribromide is utilized as a dopant source in the semiconductor industry. [] It facilitates the introduction of phosphorus atoms into silicon wafers, modifying their electrical conductivity and enabling the fabrication of electronic devices.

Q7: How is phosphorus tribromide used in the synthesis of cyclic olefins?

A7: Phosphorus tribromide plays a role in the synthesis of cyclic olefins via the carbonyl-olefin metathesis reaction. [] In this process, it is used to convert geraniol to geranyl bromide, which then undergoes a ring-closing metathesis reaction in the presence of a suitable catalyst to form the desired cyclic olefin.

Q8: What are the safety concerns associated with handling phosphorus tribromide?

A8: Phosphorus tribromide demands utmost caution during handling due to its hazardous properties: [, ]

- Corrosivity: It is highly corrosive to the skin, eyes, and respiratory tract, potentially causing severe burns and tissue damage upon contact. [, ]

- Toxicity: Animal studies have revealed toxic effects of phosphorus tribromide, including skin necrosis, edema, and respiratory irritation. [, , , ]

Q9: What safety precautions should be taken when working with phosphorus tribromide?

A9: Adhering to strict safety protocols is paramount when handling phosphorus tribromide: []

Q10: What is the environmental impact of phosphorus tribromide?

A10: While specific ecotoxicological data on phosphorus tribromide might be limited, its chemical properties raise concerns:

- Hydrolysis Products: Its rapid hydrolysis in the environment generates phosphonic acid and hydrogen bromide, both of which can contribute to water and soil acidification. []

Q11: How should phosphorus tribromide waste be managed?

A11: Phosphorus tribromide waste necessitates careful management to mitigate environmental risks: []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)

![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)

![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)

![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)